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molecular formula C11H8O3 B8627272 2,3-Dihydroxy-1-naphthaldehyde

2,3-Dihydroxy-1-naphthaldehyde

Cat. No. B8627272
M. Wt: 188.18 g/mol
InChI Key: HONJWUZXQQEEHP-UHFFFAOYSA-N
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Patent
US06403601B1

Procedure details

A stream of HCl gas was passed through a stirred, cooled (0° C.) mixture of 2,3-dihydroxynaphthalene (6 g, 37.4 mmol) and zinc cyanide (6.6 g, 56.1 mmol) in dry Et2O (28 mL) for 20 min. An insoluble yellow oil was generated. Stirring was continued for 1 h at 0° C., then at room temperature for 1 h. The yellow brown oil was separated and washed with Et2O. Water (120 mL) was added and the mixture was heated at 60° C. for 10 min. The yellow solid generated was filtered and washed with water to give product (5.48 g, containing 20% starting material). MS (APCI) m/z 187 (M−H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
6.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[C:12]([OH:13])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.C[CH2:15][O:16]CC>[C-]#N.[Zn+2].[C-]#N>[OH:2][C:3]1[C:12]([OH:13])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]=1[CH:15]=[O:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1O
Name
Quantity
28 mL
Type
reactant
Smiles
CCOCC
Name
zinc cyanide
Quantity
6.6 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The yellow brown oil was separated
WASH
Type
WASH
Details
washed with Et2O
ADDITION
Type
ADDITION
Details
Water (120 mL) was added
FILTRATION
Type
FILTRATION
Details
The yellow solid generated was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
product (5.48 g, containing 20% starting material)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(C2=CC=CC=C2C=C1O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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